3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-13-11-6-10(7-11)9-4-3-5-12(8-9)14-2/h3-5,8,10-11,13H,6-7H2,1-2H3 |
InChI Key |
HQUOQBHXYFNECY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction and Stereospecific Hydrogenolysis
A patent (EP2046726B1) outlines a method for synthesizing structurally related cyclobutane amines via a Grignard reaction followed by hydrogenolysis (Figure 1).
- Grignard Addition : React (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone with ethylmagnesium halide to form a tertiary alcohol intermediate.
- Acylation : Treat the alcohol with acetic anhydride or benzoyl chloride to protect the hydroxyl group.
- Hydrogenolysis : Use a palladium catalyst (e.g., Pd/C) under H₂ to cleave the C–O bond, yielding the cyclobutane amine.
Key Data :
- Enantiomeric purity of intermediates exceeds 96%.
- Yield: 294.9 g of intermediate from 219 ml aqueous NaOH wash.
Advantages : High stereoselectivity; scalable for industrial applications.
Limitations : Requires chiral starting materials and precise temperature control.
Cyclobutane Ring Construction via [2+2] Photocycloaddition
Photochemical [2+2] cycloaddition between alkenes offers direct access to cyclobutane rings (Figure 2).
- Substrate Preparation : Synthesize 3-methoxyphenylvinyl ether and methylvinylamine.
- UV Irradiation : Irradiate the alkenes at 254 nm in an inert solvent (e.g., hexane) to form the cyclobutane core.
- Functionalization : Reduce the resulting imine to the amine using NaBH₄.
Key Data :
- Typical yields: 40–60% for similar systems.
- Stereoselectivity: Mixture of cis/trans isomers due to poor orbital alignment.
Advantages : Atom-economical; avoids prefunctionalized reagents.
Limitations : Low regiocontrol; requires UV light infrastructure.
Reductive Amination of Cyclobutanones
Cyclobutanones serve as versatile intermediates for amine installation (Figure 3).
- Cyclobutanone Synthesis : Prepare 3-(3-methoxyphenyl)cyclobutan-1-one via Friedel-Crafts acylation.
- Reductive Amination : React the ketone with methylamine and NaBH₃CN in MeOH.
Key Data :
Advantages : Mild conditions; commercially available reagents.
Limitations : Requires stable cyclobutanone precursor.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Complexity |
|---|---|---|---|---|
| Grignard/Hydrogenolysis | 80–90 | High (96% ee) | Industrial | High |
| [2+2] Photocycloaddition | 40–60 | Low | Lab-scale | Moderate |
| Reductive Amination | 70–85 | Moderate | Pilot-scale | Low |
Table 1 : Performance metrics of synthetic routes.
Mechanistic Insights
Stereochemical Control in Grignard Reactions
The stereospecificity of the Grignard addition in EP2046726B1 arises from the rigid transition state, where the ethylmagnesium halide attacks the carbonyl group antiperiplanar to the dimethylamino group. This minimizes steric clashes with the 3-methoxyphenyl substituent.
Hydrogenolysis Selectivity
Palladium catalysts favor cleavage of the C–O bond over competing pathways (e.g., overhydrogenation) due to the electron-withdrawing effect of the acyl group.
Emerging Techniques
Photocatalytic C–H Functionalization
Recent advances in decatungstate-mediated hydrogen atom transfer (HAT) enable direct functionalization of cyclobutane C–H bonds. For example:
- Irradiate N-methylcyclobutanamine with 365 nm LED in the presence of decatungstate (TBADT) and 3-methoxyiodobenzene.
- Yield: 55–65% (preliminary data).
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) 3-(3-Chlorophenyl)-N-methylcyclobutan-1-amine
- Structure : Replaces the methoxy group with a chlorine atom at the 3-position of the phenyl ring.
- Key Differences: Electron Effects: Chlorine is electron-withdrawing, reducing electron density on the aromatic ring compared to the methoxy group (electron-donating) . Synthetic Routes: Synthesized via similar cyclobutane ring-forming reactions but uses 3-chlorophenyl precursors .
b) (E)-N-Methyl-4-(3-Methoxyphenyl)-3-buten-1-amine
- Structure : A butenyl chain replaces the cyclobutane ring, with a double bond at the 3-position.
- Synthesis: Prepared via Heck coupling or palladium-catalyzed reactions using 3-haloanisoles and protected amine intermediates .
Variations in the Cyclic Backbone
a) 3-Methoxyeticyclidine (N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine)
- Structure : Cyclohexane ring replaces cyclobutane, with an N-ethyl group.
- Key Differences :
b) N-Cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine Hydrochloride
- Structure : Cyclopropyl substituent on the amine and 2-methylphenyl on the cyclobutane.
- Key Differences: Basicity: The cyclopropyl group may decrease amine basicity due to electron-withdrawing effects. Applications: Used in non-pharmaceutical research, suggesting divergent utility compared to the methoxy analog .
Functional Group Modifications
a) 3-Methoxy-1-(3-methylphenyl)butan-2-amine
- Structure : Acyclic butan-2-amine backbone with a 3-methylphenyl group.
- Synthetic Accessibility: Prepared via reductive amination or Grignard additions, differing from cyclobutane ring-closure strategies .
b) N-Methyl-3-(methylsulfanyl)cyclobutan-1-amine
- Structure : Replaces the methoxyphenyl group with a methylsulfanyl (-SMe) substituent.
- Key Differences: Polarity: The thioether group increases hydrophobicity but may reduce metabolic stability compared to the methoxy group.
Comparative Data Table
Research Implications
- Structural-Activity Relationships (SAR) :
- Methoxy vs. Chloro: Electron-donating methoxy groups may enhance binding to receptors requiring aromatic π-stacking, while chloro groups improve lipophilicity .
- Ring Size: Cyclobutane’s strain may favor interactions with rigid binding pockets, whereas cyclohexane derivatives exhibit broader conformational adaptability .
- Synthetic Challenges : Cyclobutane synthesis requires precise ring-closure methods (e.g., [2+2] cycloadditions), whereas acyclic analogs are more straightforward but less selective .
Biological Activity
3-(3-Methoxyphenyl)-N-methylcyclobutan-1-amine, a compound featuring a cyclobutane ring and a methoxy-substituted phenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's pharmacological profiles, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine can be represented as follows:
This structure includes:
- A cyclobutane ring, which contributes to the compound's three-dimensional shape and potential interactions with biological targets.
- A methoxyphenyl group that may enhance lipophilicity and modulate receptor binding.
Biological Activity Overview
Research indicates that 3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine exhibits significant biological activity, particularly in the following areas:
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties. The structural features imply potential interactions with cancer cell pathways, although specific mechanisms remain to be elucidated .
- Neurotransmitter Modulation : Given its amine structure, there is speculation regarding its effects on neurotransmitter systems, potentially influencing mood and cognitive functions. However, empirical data supporting these claims is limited.
The biological mechanisms through which 3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine exerts its effects are still under investigation. Potential mechanisms include:
- Receptor Interaction : The compound may interact with various receptors, including those involved in neurotransmission and cell signaling pathways.
- Cell Cycle Inhibition : Similar compounds have shown the ability to inhibit cell cycle progression in cancer cells, suggesting a possible role for this compound in cancer therapy .
Case Studies and Experimental Data
- Antitumor Efficacy : In vitro studies have demonstrated that derivatives of cyclobutane compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through mitochondrial pathways .
- Neuropharmacological Studies : A study focusing on cyclobutane derivatives indicated that modifications on the phenyl ring could affect binding affinities to serotonin receptors, hinting at potential antidepressant properties .
Comparative Analysis
A comparative analysis of similar compounds reveals insights into the biological activity of 3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-(4-Methoxyphenyl)-N-methylcyclobutan-1-amine | Antitumor, Neuroactive | Receptor modulation |
| 3-(3-Hydroxyphenyl)-N-methylcyclobutan-1-amine | Antidepressant | Serotonin receptor agonism |
| 3-(2-Methoxyphenyl)-N-methylcyclobutan-1-amine | Cytotoxic to cancer cells | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
